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molecular formula C6H6Cl3N3 B1387874 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1190927-74-2

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No. B1387874
M. Wt: 226.5 g/mol
InChI Key: HQPWDHFFMDIBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524852B2

Procedure details

6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (0.500 g, 0.00158 mol) prepared according to Process Step 2 was dissolved in 1,2-dichloroethane (15 mL), and the solution was mixed with triethylamine (0.160 g, 0.00158 mol) added dropwise under ice-cooling. The resulting solution was mixed with 1-chloroethyl chloroformate (0.680 g, 0.00478 mol) added dropwise at room temperature, followed by stirring under reflux for three hours. The reaction mixture was mixed with water (20 mL), followed by shaking and separation. The organic layer was dried over anhydrous magnesium sulfate, and was concentrated under reduced pressure. The residue was dissolved in methanol (15 mL), followed by reflux of the solution for one hour. After standing the reaction mixture to cool, methanol was distilled off under reduced pressure, to thereby yield 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (0.19 g, in a yield of 54%).
Name
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C([N:9]1[CH2:17][C:16]2[C:15]([Cl:18])=[N:14][C:13]([Cl:19])=[N:12][C:11]=2[CH2:10]1)C1C=CC=CC=1.C(N(CC)CC)C.ClC(OC(Cl)C)=O.O>ClCCCl>[ClH:18].[Cl:19][C:13]1[N:14]=[C:15]([Cl:18])[C:16]2[CH2:17][NH:9][CH2:10][C:11]=2[N:12]=1 |f:0.1,6.7|

Inputs

Step One
Name
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Quantity
0.5 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC=2N=C(N=C(C2C1)Cl)Cl
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.68 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
added dropwise at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
by shaking
CUSTOM
Type
CUSTOM
Details
separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by reflux of the solution for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off under reduced pressure

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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